molecular formula C8H12N4O3 B2464316 (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid CAS No. 2193052-08-1

(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2464316
CAS No.: 2193052-08-1
M. Wt: 212.209
InChI Key: BVYDNOKHJQMLKX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 3-azidopropanoyl group at the 1-position and a carboxylic acid group at the 2-position

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2R)-1-(3-Azidopropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The azide group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity . The carboxylic acid group can interact with active sites of enzymes, influencing their activity .

Properties

IUPAC Name

(2R)-1-(3-azidopropanoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-11-10-4-3-7(13)12-5-1-2-6(12)8(14)15/h6H,1-5H2,(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYDNOKHJQMLKX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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